![molecular formula C12H17ClN2OS B4856601 N-[1-(5-chloro-2-thienyl)ethyl]-N'-cyclopentylurea](/img/structure/B4856601.png)

N-[1-(5-chloro-2-thienyl)ethyl]-N'-cyclopentylurea

Overview

Description

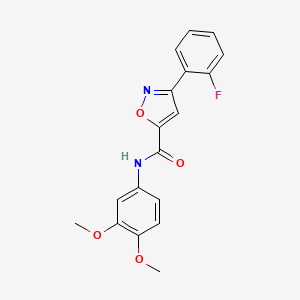

The compound “N-[1-(5-chloro-2-thienyl)ethyl]-N’-cyclopentylurea” is a complex organic molecule. It contains a urea group (NH-CO-NH), a cyclopentyl group (a five-membered carbon ring), and a 5-chloro-2-thienyl group (a sulfur-containing ring with a chlorine atom attached) .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, it’s likely that it involves the reaction of a 5-chloro-2-thienyl ethylamine with a cyclopentyl isocyanate . This would form the urea linkage between the two groups.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the urea group, the cyclopentyl ring, and the 5-chloro-2-thienyl group . The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the chlorine atom on the thienyl group could be substituted with another group in a nucleophilic substitution reaction . The urea group could also undergo hydrolysis to form an amine and a carbamic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some general properties can be predicted based on its functional groups. For example, the presence of the urea group suggests that it would be polar and capable of forming hydrogen bonds .Scientific Research Applications

Quantum Computing and Quantum Algorithms

Quantum computing leverages the principles of quantum mechanics to perform complex calculations more efficiently than classical computers. Researchers are exploring the use of specific molecules, including N-[1-(5-chloro-2-thienyl)ethyl]-N’-cyclopentylurea, as qubits (quantum bits) in quantum computers. These qubits can store and manipulate information in superposition states, enabling faster and more powerful computations. Algorithms designed for quantum computers, such as Shor’s algorithm for factoring large numbers, could benefit from this compound’s unique properties .

Materials Science: Glassy Gels

N-[1-(5-chloro-2-thienyl)ethyl]-N’-cyclopentylurea falls into a class of materials known as “glassy gels.” These materials exhibit both solid-like and liquid-like behavior, making them suitable for various applications. Researchers are investigating their use in drug delivery systems, sensors, and flexible electronics. The compound’s structure and properties contribute to the formation of stable glassy gels, which could revolutionize material design .

Seed Preservation and Agriculture

In the realm of citizen science, the EU-funded INCREASE project has made remarkable strides in seed preservation. By empowering civil society and citizens, this initiative aims to advance knowledge about seed conservation. N-[1-(5-chloro-2-thienyl)ethyl]-N’-cyclopentylurea may play a role in enhancing seed storage methods, ensuring food security, and promoting sustainable agriculture .

properties

IUPAC Name |

1-[1-(5-chlorothiophen-2-yl)ethyl]-3-cyclopentylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2OS/c1-8(10-6-7-11(13)17-10)14-12(16)15-9-4-2-3-5-9/h6-9H,2-5H2,1H3,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NITMDVOICRJBOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(S1)Cl)NC(=O)NC2CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[1-(5-Chlorothiophen-2-yl)ethyl]-3-cyclopentylurea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]cyclohexanecarboxamide](/img/structure/B4856520.png)

![2-ethyl 4-propyl 3-methyl-5-({[1-(methylsulfonyl)-4-piperidinyl]carbonyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B4856525.png)

![N-[4-(4-morpholinyl)phenyl]-2-(2-naphthylthio)acetamide](/img/structure/B4856528.png)

![2-[(4-bromobenzyl)thio]-3-phenyl-4(3H)-quinazolinone](/img/structure/B4856536.png)

![N-{4-[(ethylamino)sulfonyl]phenyl}-1-pyrrolidinecarbothioamide](/img/structure/B4856548.png)

![ethyl 4-{[({2-[(4-chlorophenyl)thio]ethyl}amino)carbonothioyl]amino}benzoate](/img/structure/B4856554.png)

![4-[2-(4,6-dioxo-1-phenyl-2-thioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzenesulfonic acid](/img/structure/B4856556.png)

![ethyl 3-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B4856573.png)

![2-[(3-chlorobenzyl)thio]-5,6-dimethyl-3-(2-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4856576.png)

![2-chloro-4,5-difluoro-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4856580.png)

![3-(1H-tetrazol-5-ylmethoxy)-6H-benzo[c]chromen-6-one](/img/structure/B4856595.png)

![4-allyl-3-[(2-chloro-6-fluorobenzyl)thio]-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole](/img/structure/B4856615.png)

![4-[2-(benzyloxy)-5-methoxybenzylidene]-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4856621.png)